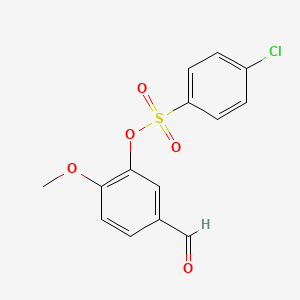

5-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate is a chemical compound with the molecular formula C₁₄H₉ClO₄S. It is characterized by a benzene ring substituted with a formyl group, a methoxy group, and a chlorobenzenesulfonate group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate typically involves the reaction of 2-methoxybenzaldehyde with chlorosulfonic acid in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 5-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of sulfonate esters or amides.

Scientific Research Applications

Chemistry: In chemistry, 5-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: The compound has been studied for its potential biological activities, including antioxidant and anticancer properties. It can be incorporated into nanoparticles for targeted drug delivery and therapeutic applications.

Medicine: In the medical field, this compound is explored for its use in drug development. Its ability to interact with biological targets makes it a candidate for the synthesis of new therapeutic agents.

Industry: The compound is also used in the manufacturing of dyes, pigments, and other industrial chemicals. Its unique chemical structure allows for the creation of novel materials with specific properties.

Mechanism of Action

The mechanism by which 5-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate exerts its effects involves its interaction with molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxy group enhances the compound's solubility and bioavailability, while the chlorobenzenesulfonate group provides stability and reactivity.

Comparison with Similar Compounds

2-Formyl-5-methoxyphenyl 4-chlorobenzenesulfonate

5-Formyl-2-methoxyphenyl 3-chlorobenzenesulfonate

5-Formyl-2-methoxyphenyl benzenesulfonate

Uniqueness: 5-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate stands out due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it exhibits distinct chemical and physical properties that make it suitable for various applications.

Biological Activity

5-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate is a chemical compound that has garnered attention for its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a formyl group, a methoxy group, and a chlorobenzenesulfonate moiety. This structural configuration is believed to contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound may interact with bacterial cell wall synthesis enzymes, disrupting their function and leading to cell death. This mechanism has been observed in various studies that assess the efficacy of similar sulfonate derivatives against bacterial strains .

- Anticancer Properties : Preliminary research suggests that this compound may inhibit specific signaling pathways involved in cell proliferation and apoptosis. This inhibition could potentially halt the growth of cancer cells, making it a candidate for further anticancer drug development .

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on recent studies:

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth | , |

| Anticancer | Induces apoptosis in cancer cells | , |

| Enzyme inhibition | Disrupts enzyme function | , |

Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against several bacterial strains. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential. The minimum inhibitory concentration (MIC) values were determined to be lower than those of commonly used antibiotics, highlighting the compound's potency.

Study 2: Anticancer Activity

A study investigating the anticancer properties of this compound involved treating various cancer cell lines with different concentrations of this compound. Results showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound warrants further investigation as a potential therapeutic agent for cancer treatment .

Properties

IUPAC Name |

(5-formyl-2-methoxyphenyl) 4-chlorobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO5S/c1-19-13-7-2-10(9-16)8-14(13)20-21(17,18)12-5-3-11(15)4-6-12/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVNHTWCLVTSJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.